molecular formula C17H15N3O2 B2926867 N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 904645-80-3

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No.: B2926867
CAS No.: 904645-80-3
M. Wt: 293.326
InChI Key: CGEQWIXHNLCIAZ-UHFFFAOYSA-N
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Description

N-[4-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with an ethyl group at the 5-position and a benzamide moiety attached via a phenyl linker. The 1,3,4-oxadiazole scaffold is renowned for its bioisosteric properties, metabolic stability, and versatility in medicinal chemistry, making this compound a candidate for diverse biological applications, including enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-2-15-19-20-17(22-15)13-8-10-14(11-9-13)18-16(21)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGEQWIXHNLCIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as chloroform and reagents like triphosgene . The process can be summarized as follows:

    Cyclization: Benzophenone hydrazide undergoes cyclization to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole ring is then alkylated with ethyl groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the benzamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the benzamide moiety.

Scientific Research Applications

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

Ethyl vs. Cyclohexyl/Alkyl Groups

  • N-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methyl)benzamide (52) : Replacing the ethyl group with a cyclohexyl ring () increases hydrophobicity (logP ~3.5) and molecular weight (285.6 g/mol). This modification enhances binding to hydrophobic enzyme pockets but reduces aqueous solubility. In contrast, the ethyl group in the target compound balances lipophilicity and synthetic yield (29–60% for ethyl derivatives vs. 18–49% for cyclohexyl analogs) .
  • However, thiophene derivatives exhibit lower thermal stability (decomposition at 180°C vs. 210°C for ethyl analogs) .
Benzamide Substituent Modifications

Electron-Withdrawing vs. Electron-Donating Groups

  • N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) : Bromine at the para position () increases molecular polarizability, enhancing halogen bonding with proteins (e.g., Ki = 12 nM for hCA II inhibition). The target compound’s unsubstituted benzamide lacks this interaction but offers simpler synthesis (60% yield vs. 24–37% for brominated analogs) .
  • N-(5-Ethyl-1,3,4-oxadiazol-2-yl)-4-(trifluoromethoxy)benzamide (HSGN-237) : A trifluoromethoxy group () improves metabolic stability (t1/2 = 8.2 h in liver microsomes) and electronegativity, favoring interactions with cationic enzyme residues. The target compound’s benzamide may exhibit faster clearance due to the absence of electron-withdrawing groups .
Sulfonamide vs. Benzamide Linkers
  • N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide (6a) : Replacing benzamide with a sulfonamide linker () enhances hydrogen bonding with hCA II (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for benzamide derivatives). However, sulfonamides often face higher toxicity risks (e.g., nephrotoxicity) compared to benzamides .
Enzyme Inhibition
  • hCA II Inhibition : The ethylthio-oxadiazole sulfonamide (6a) shows superior inhibition (IC50 = 0.8 µM) due to sulfonamide-Zn²⁺ coordination in the active site. The target benzamide derivative lacks this interaction but may exhibit broader selectivity across isoforms .
  • HDAC Inhibition: N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide () achieves IC50 = 14 nM via π-stacking with HDAC’s hydrophobic channel. The target compound’s smaller ethyl group may reduce potency but improve pharmacokinetics .
Antimicrobial Activity
  • OZE-II : A dimethyloxazolidinyl sulfonyl derivative () inhibits Staphylococcus aureus biofilm formation (MBIC = 8 µg/mL) by disrupting quorum sensing. The target compound’s benzamide may lack biofilm penetration due to reduced polarity .

Biological Activity

N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is a compound belonging to the oxadiazole class, which has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H17N3O3
  • Molecular Weight : 325.35 g/mol

Synthesis Methods

The synthesis typically involves multiple steps:

  • Formation of the Oxadiazole Ring : This can be achieved by cyclizing hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Coupling Reaction : The oxadiazole derivative is coupled with a substituted benzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Anticancer Properties

Research indicates that compounds within the oxadiazole class exhibit significant anticancer activity. For instance:

  • Apoptosis Induction : In vitro studies have shown that derivatives similar to this compound can induce apoptosis in various cancer cell lines such as MCF-7 (human breast adenocarcinoma) and U-937 (human acute monocytic leukemia). These compounds act in a dose-dependent manner and have been shown to increase p53 expression levels and caspase-3 cleavage, which are markers for apoptosis .
CompoundCell LineIC50 (µM)Mechanism
Compound 5aMCF-710.38Apoptosis induction
Compound 16aSK-MEL-20.89Cell cycle arrest at G0-G1 phase

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Studies have demonstrated that oxadiazole-based compounds can inhibit the growth of various bacteria, including Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammatory and microbial processes. The oxadiazole ring may contribute to binding affinity and specificity due to its electron-withdrawing properties .

Case Studies and Research Findings

Several studies have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Cytotoxicity Studies : A study reported that certain oxadiazole derivatives exhibited cytotoxicity against human cancer cell lines with IC50 values in the micromolar range. The compounds were effective in inducing apoptosis and arresting the cell cycle .
  • Molecular Docking Studies : Docking studies revealed strong interactions between oxadiazole derivatives and target proteins involved in cancer progression. These findings suggest that further structural modifications could enhance their potency and selectivity .

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